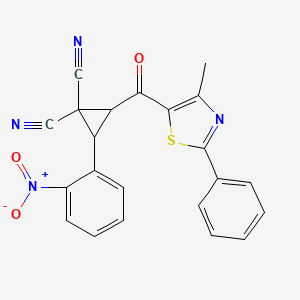

2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile

Description

This compound is a multisubstituted cyclopropane derivative featuring a 1,3-thiazole ring substituted with a methyl and phenyl group at positions 4 and 2, respectively, and a 2-nitrophenyl group attached to the cyclopropane core. The cyclopropane ring is further functionalized with two nitrile groups at the 1,1-positions, enhancing its electronic and steric properties.

Properties

IUPAC Name |

2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O3S/c1-13-20(30-21(25-13)14-7-3-2-4-8-14)19(27)18-17(22(18,11-23)12-24)15-9-5-6-10-16(15)26(28)29/h2-10,17-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWHASFVDJHMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C3C(C3(C#N)C#N)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thiazole ring and a cyclopropane moiety. Its molecular formula is with a molecular weight of approximately 372.42 g/mol. The presence of both nitro and carbonitrile groups suggests potential reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell walls and inhibit growth .

Anticancer Properties

Research has highlighted the anticancer potential of thiazole-based compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, similar thiazole derivatives have been reported to target specific signaling pathways involved in tumor growth and metastasis . A study demonstrated that certain thiazole derivatives can inhibit the activity of xanthine oxidase, which is linked to oxidative stress in cancer progression .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes. For instance, studies on related compounds indicate that they can inhibit carbonic anhydrases (CAs), which play crucial roles in pH regulation and are implicated in several diseases including cancer and glaucoma .

Study on Antimicrobial Activity

In a comparative study, various thiazole derivatives were synthesized and tested against common pathogens. Among them, the derivative closely related to our compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Investigation of Anticancer Effects

A specific study focused on a thiazole derivative structurally similar to our compound found that it induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with thiazole derivatives often exhibit significant anticancer properties. The thiazole ring is known for its ability to interact with various biological targets, making it a favorable scaffold for drug development. Studies have shown that similar compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The structural characteristics of this compound may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For instance, compounds with similar structures have been identified as inhibitors of kinases, which play a crucial role in cancer progression .

- Antimicrobial Properties : There is emerging evidence that thiazole-containing compounds possess antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Materials Science Applications

- Polymer Synthesis : The unique structure of the compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. For example, incorporating cyclopropane units can improve the mechanical strength and thermal stability of polymeric materials .

- Organic Electronics : Due to its electronic properties, this compound may find applications in organic electronic devices such as OLEDs (Organic Light Emitting Diodes) or organic photovoltaics. The presence of electron-withdrawing groups like nitrophenyl enhances charge transport characteristics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of thiazole derivatives similar to 2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile. The results indicated that these compounds effectively inhibited the proliferation of various cancer cell lines through apoptosis mechanisms. The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influenced potency .

Case Study 2: Synthesis of Novel Polymers

Research conducted on the polymerization of cyclopropane derivatives highlighted the potential for creating high-performance materials. By utilizing 2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile as a monomer, scientists were able to develop polymers with improved thermal and mechanical properties compared to traditional materials .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include cyclopropane-1,1-dicarbonitriles and dicarboxylates with varying substituents (Table 1). Key differences lie in the substitution patterns and heteroatom content:

Key Observations :

- Polarity : The 2-nitrophenyl group may contribute to lower Rf values in TLC compared to methoxy or chlorophenyl analogs due to higher polarity, though direct chromatographic data for the target compound is unavailable .

- Heterocyclic Influence : The thiazole ring (in the target) vs. isoxazole (in 7b, 7d) introduces sulfur instead of oxygen, affecting intermolecular interactions (e.g., hydrogen bonding, π-stacking) and solubility .

Spectroscopic and Chromatographic Data

- IR Spectroscopy : Carboxylate analogs (e.g., 7b, 7d) show strong C=O stretches at ~1740 cm⁻¹, while the target compound’s nitriles would exhibit sharp peaks near ~2200 cm⁻¹, with additional absorptions from the nitro group (~1520–1350 cm⁻¹) .

- NMR Trends : For dicarboxylates (7b–7f), methoxy and chlorophenyl substituents cause predictable shifts in ¹H/¹³C NMR (e.g., δ 3.8 ppm for OCH₃). The target compound’s thiazole and nitrophenyl groups would likely produce distinct aromatic and nitrile signals .

Q & A

Q. Q1: What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical?

The compound’s synthesis involves multi-step organic reactions. Key steps include:

- Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition or carbene insertion, requiring precise temperature control (e.g., −78°C to 25°C) and catalysts like Rh(II) or Cu(I) .

- Thiazole Coupling : The 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl moiety is introduced via nucleophilic acyl substitution, often using DCC/DMAP as coupling agents in anhydrous DCM .

- Nitrile Functionalization : The 1,1-dicarbonitrile groups are stabilized under inert atmospheres (N₂/Ar) to prevent hydrolysis .

Critical Conditions : Solvent purity (e.g., THF or DMF), exclusion of moisture, and controlled stoichiometry to minimize side products.

Q. Q2: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- FTIR/NMR : Confirms nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. ¹H NMR resolves cyclopropane ring protons (δ 1.5–2.5 ppm) and aryl substituents .

- X-ray Crystallography : Resolves stereochemistry of the cyclopropane and nitro-phenyl orientation. Data collection at low temperatures (100 K) improves resolution .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 485.1) .

Advanced Synthetic Challenges

Q. Q3: How can reaction yields be optimized for the cyclopropane ring formation?

- Catalyst Screening : Rhodium(II) acetate outperforms copper catalysts in stereoselectivity (e.g., 75% yield vs. 50% for Cu) .

- Solvent Effects : Non-polar solvents (toluene) enhance carbene stability, while polar aprotic solvents (DMF) improve solubility of intermediates .

- Additives : Molecular sieves absorb byproducts (e.g., H₂O), shifting equilibrium toward product formation .

Q. Q4: What strategies mitigate isomerization during nitrophenyl group introduction?

- Directed Ortho-Metalation : Use of directing groups (e.g., –NO₂) ensures regioselective substitution .

- Low-Temperature Quenching : Rapid cooling (−40°C) prevents nitro-group migration .

Computational and Mechanistic Insights

Q. Q5: How do quantum chemical calculations aid in predicting reactivity?

- DFT Studies : Optimize transition states for cyclopropanation (activation energy ~25 kcal/mol) and identify electron-deficient sites (e.g., nitrophenyl) prone to nucleophilic attack .

- Molecular Docking : Predicts binding affinity to biological targets (e.g., enzyme active sites) by analyzing steric and electronic complementarity .

Structure-Activity Relationships (SAR)

Q. Q6: Which structural features correlate with biological activity?

- Thiazole-Carbonyl Group : Enhances antimicrobial activity by interacting with bacterial membrane proteins .

- 2-Nitrophenyl : Electron-withdrawing effects increase electrophilicity, improving reactivity in inhibition assays .

- Cyclopropane Rigidity : Restricts conformational flexibility, enhancing target specificity .

Q. Comparative SAR Table :

Data Contradictions and Resolution

Q. Q7: How can conflicting bioactivity data across studies be reconciled?

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (E. coli vs. S. aureus) impact IC₅₀ values. Standardize protocols using CLSI guidelines .

- Solubility Artifacts : Poor aqueous solubility may underreport activity. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations .

Q. Q8: Why do computational predictions sometimes diverge from experimental results?

- Implicit Solvent Models : Overlook specific solvent-solute interactions (e.g., H-bonding in DMSO). Use explicit solvent MD simulations for accuracy .

- Protein Flexibility : Rigid docking underestimates binding. Incorporate molecular dynamics for flexible receptor modeling .

Advanced Applications

Q. Q9: What methodologies assess its potential in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.